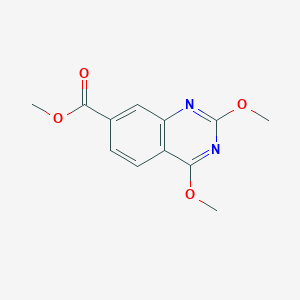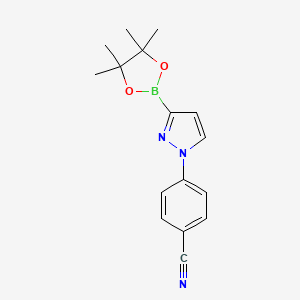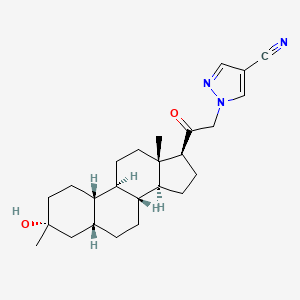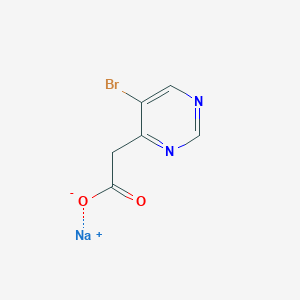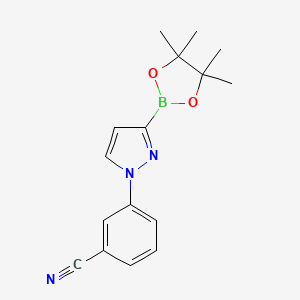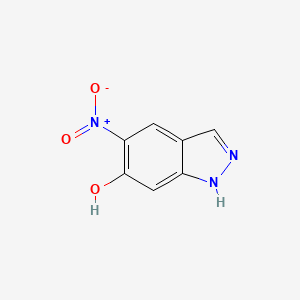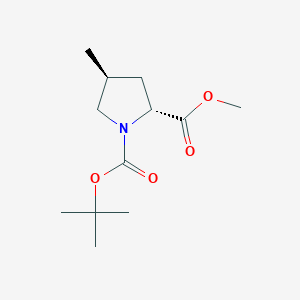
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and functions. The related compound “(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate” has a molecular formula of C6H11NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The related compound “(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate” has a molecular weight of 145.16 g/mol .
Applications De Recherche Scientifique
Application in Synthesis of N-Boc Oxazepane-2-Carboxylic Acid
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate was utilized in a study by Aurell et al. (2014) in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. The key step in this process was a lipase-catalyzed regioselective lactamization. This compound was developed using SpinChem rotating flow cell technology, which streamlined the work-up and recycling of the enzyme used in the process (Aurell, Karlsson, Pontén, & Andersen, 2014).
Role in Asymmetric Michael Additions
Ruiz-Olalla et al. (2015) explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions, to catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds, derived from natural amino acids, showcased the potential for modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotective Properties
The neuroprotective properties of aminopyrrolidine-2R,4R-dicarboxylated, a related compound, were investigated by Battaglia et al. (1998). This compound, as an agonist of metabotropic glutamate receptor subtypes, showed potential in attenuating neuronal degeneration induced by N-methyl-D-aspartate in murine cortical cultures, suggesting its utility in neuroprotective drugs (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).
Application in Enantiopure Synthesis
Dietrich and Lubell (2003) utilized derivatives of methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate in the synthesis of enantiopure pyrrolizidinone amino acid. This process involved several steps starting from aspartate beta-aldehyde and led to the production of N-(Boc)aminopyrrolizidin-2-one carboxylic acid, useful in studying the conformation-activity relationships of various peptides (Dietrich & Lubell, 2003).
In Synthesis of Novel Ligands
Wang et al. (2010) found that (S)-N-methylpyrrolidine-2-carboxylate, closely related to the compound , served as an efficient ligand in the copper-catalyzed N-arylation of amides with aryl halides. This highlighted its potential in the synthesis of a variety of N-arylamides (Wang, Liu, Wang, Ma, & Zhang, 2010).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTZFJPMXXHHP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142394 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate | |
CAS RN |
879374-49-9 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879374-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)

